![molecular formula C19H20N4O2 B5539816 ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate](/img/structure/B5539816.png)

ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrimidine and pyrrolizine derivatives typically involves complex organic reactions, including ring annulation and cyclocondensation processes. For instance, Dolzhenko et al. (2006) described the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates via pyrimidine ring annulation, demonstrating the intricate steps involved in constructing similar compounds (Dolzhenko, Chui, & Dolzhenko, 2006).

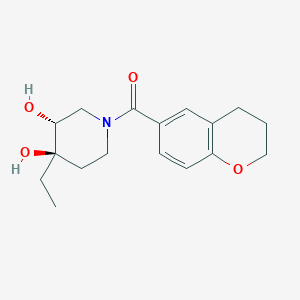

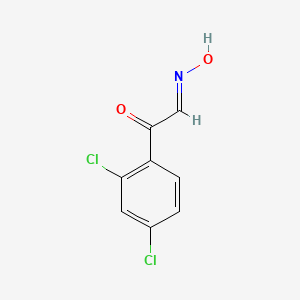

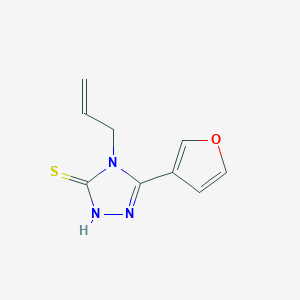

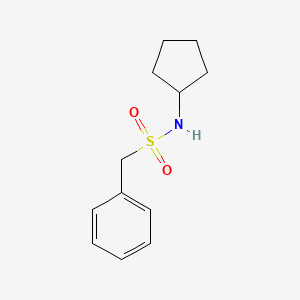

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple ring systems and functional groups, leading to a variety of tautomeric forms and isomers. The study by Tóth et al. (1983) on the tautomerism and Z-E isomerism of related compounds provides insight into the structural dynamics that such molecules can exhibit (Tóth et al., 1983).

Chemical Reactions and Properties

Chemical reactions of this compound class include interactions with nucleophiles, electrophiles, and various reagents that can lead to a plethora of derivatives with diverse chemical properties. For example, Hermecz et al. (1991) explored the reactions of related pyrido[1,2-a]pyrimidine derivatives with benzaldehyde, demonstrating the synthetic versatility of these compounds (Hermecz, Breining, Sessi, & Podányi, 1991).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior in various environments. The crystalline and molecular structure analysis by Sambyal et al. (2011) of a related tetrahydropyridine derivative sheds light on the solid-state properties and intermolecular interactions that can influence the physical characteristics of these compounds (Sambyal, Bamezai, Razdan, & Gupta, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with various chemical agents, are essential for the application and handling of the compound. Studies like that of Ghorab, Heiba, and El-gawish (1995), which explore the synthesis of novel heterocyclic compounds from related structures, provide valuable insights into the chemical behavior and potential applications of these molecules (Ghorab, Heiba, & El-gawish, 1995).

Applications De Recherche Scientifique

Synthesis and Reactivity

- The compound and its derivatives are central to synthetic organic chemistry, serving as intermediates in the preparation of a wide range of heterocyclic compounds. For instance, studies have demonstrated methods for synthesizing thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines using related pyrimidine carboxylates as starting materials (Sherif et al., 1993). This research highlights the versatility of these compounds in constructing complex chemical structures.

Medicinal Chemistry Applications

- Some derivatives have been explored for their potential as dual inhibitors of key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating their potential use in developing novel antitumor agents. For example, classical and nonclassical antifolates based on pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their ability to inhibit DHFR, showing promise as antitumor agents (Gangjee et al., 2007).

Anti-inflammatory and Radioprotective Properties

- Pyrrolizine derivatives, including those structurally related to ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate, have been assessed for their anti-inflammatory activity and potential as radioprotective agents. For instance, a novel pyrrolizine derivative was synthesized, labeled with 99mTc, and evaluated for its anti-inflammatory activity, demonstrating selective COX-2 inhibition and potential for site-specific delivery to inflamed tissue (Attallah et al., 2017).

Antimicrobial Activity

- Research into the antimicrobial properties of related compounds, such as novel naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo[3,2-a]pyrimidin-5-ones, has been conducted. These compounds were synthesized and evaluated for their antimicrobial activity, showcasing the potential use of these derivatives in developing new antimicrobial agents (Ravindra et al., 2008).

Propriétés

IUPAC Name |

ethyl 1-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-2-25-19(24)15-14-9-6-10-23(14)17-16(15)21-12-22-18(17)20-11-13-7-4-3-5-8-13/h3-5,7-8,12H,2,6,9-11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTZGUGIUBVVCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCN2C3=C1N=CN=C3NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)

![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)

![N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)

![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)

![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-vinylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B5539809.png)

![N-{4-[({3-[(4-chlorophenyl)sulfonyl]-2,4,6-trimethylphenyl}sulfonyl)amino]phenyl}benzamide](/img/structure/B5539817.png)

![N-(4-chlorophenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5539821.png)

![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)